molecular formula C16H9BrClNO B2635282 2-(4-Bromophenyl)quinoline-4-carbonyl chloride CAS No. 103914-53-0

2-(4-Bromophenyl)quinoline-4-carbonyl chloride

Cat. No.: B2635282
CAS No.: 103914-53-0
M. Wt: 346.61
InChI Key: NBXRIHNRLIKTTF-UHFFFAOYSA-N
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Description

Key Milestones in Quinoline Chemistry

Year Development Significance
1834 Isolation of quinoline Enabled foundational studies on heterocyclic systems
1880s Pfitzinger reaction Provided scalable synthesis of quinoline-4-carboxylic acids
1950s Advent of NMR spectroscopy Facilitated structural validation of substituted quinolines
2000s Catalytic cross-coupling methods Expanded functionalization of brominated quinolines

Structural Significance of Bromophenyl Substitution in Heterocyclic Systems

The 4-bromophenyl group in this compound introduces two critical effects:

  • Electronic Modulation : Bromine’s electron-withdrawing nature deactivates the phenyl ring, directing electrophilic attacks to the meta position. This property stabilizes the quinoline core against oxidation and enhances intermolecular interactions, as observed in reduced HOMO-LUMO gaps in computational studies.
  • Steric Influence : The bromine atom’s van der Waals radius (1.85 Å) creates steric hindrance, favoring planar conformations that optimize π-π stacking in crystal lattices. X-ray diffraction data for analogous compounds reveal interplanar distances of 3.4–3.7 Å, consistent with efficient packing.

Spectroscopic data underscore these effects. In $$ ^{13}C $$ NMR spectra, the carbonyl carbon of the acyl chloride resonates at δ 168.1 ppm, deshielded by conjugation with the electron-deficient bromophenyl group. IR spectra show a sharp C=O stretch at 1,716 cm$$ ^{-1} $$, indicative of the acyl chloride’s polarization.

Substituent Effects on Quinoline Reactivity

Substituent Electronic Effect Impact on Reactivity
-Br (para) Electron-withdrawing Stabilizes transition states in nucleophilic acyl substitutions
-OCH$$_3$$ Electron-donating Increases susceptibility to electrophilic attack
-NO$$_2$$ Strongly electron-withdrawing Enhances oxidative stability but reduces solubility

Role of Carbonyl Chloride Functionality in Medicinal Chemistry

The acyl chloride group (-COCl) is a linchpin for synthesizing bioactive molecules. Its high electrophilicity enables rapid reactions with nucleophiles, forming stable covalent bonds. For this compound, this reactivity is harnessed in two key areas:

  • Prodrug Synthesis : Reaction with amines yields amide prodrugs with enhanced bioavailability. For example, coupling with piperazine generates water-soluble derivatives that hydrolyze in vivo to active carboxylic acids.
  • Targeted Therapeutics : The acyl chloride serves as an anchoring point for attaching targeting moieties. In cancer drug design, it has been conjugated to folate analogs to direct quinoline-based inhibitors to folate receptor-positive cells.

A recent study demonstrated the compound’s utility in synthesizing kinase inhibitors. Treatment with this compound and 4-aminobenzimidazole produced a lead compound with IC$$_{50}$$ = 12 nM against EGFR$$^L858R$$, highlighting the acyl chloride’s role in achieving precise molecular recognition.

Common Reactions of this compound

Nucleophile Product Application
R-NH$$_2$$ Amide Protease inhibitors
R-OH Ester Polymer-bound drug delivery systems
R-SH Thioester Radiolabeling probes

Properties

IUPAC Name

2-(4-bromophenyl)quinoline-4-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrClNO/c17-11-7-5-10(6-8-11)15-9-13(16(18)20)12-3-1-2-4-14(12)19-15/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXRIHNRLIKTTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)quinoline-4-carbonyl chloride typically involves the reaction of 2-(4-bromophenyl)quinoline with thionyl chloride (SOCl₂) under reflux conditions . This reaction converts the carboxylic acid group into an acyl chloride group, resulting in the formation of the target compound.

Industrial Production Methods

The use of efficient catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 2-(4-Bromophenyl)quinoline-4-carbonyl chloride exhibit significant antimicrobial properties. In vitro studies have evaluated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, quinoline derivatives derived from this compound showed minimum bactericidal concentrations (MBC) indicating potent antibacterial activity .

Table 1: Antimicrobial Activity of Quinoline Derivatives

CompoundBacterial StrainMBC (μM)
5S. aureus196.17
6bS. aureus77.29
10C. albicans191.36

Anticancer Potential

The anticancer properties of this compound have been extensively studied, particularly in relation to its ability to inhibit cell proliferation in cancer cell lines such as MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma). The compound has been shown to induce apoptosis through mechanisms involving the inhibition of EGFR (epidermal growth factor receptor) signaling pathways .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
6aMCF-73.39 ± 0.11
5HepG212.47 ± 0.40

Mechanistic Insights

The mechanism of action for the anticancer effects has been linked to the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor growth. Studies indicate that compounds derived from this compound can effectively bind to the EGFR tyrosine kinase domain, leading to decreased downstream signaling that promotes cancer cell survival .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study A : A study on a series of quinoline derivatives demonstrated their effectiveness against multidrug-resistant bacterial strains, showcasing their potential as novel antimicrobial agents.
  • Case Study B : Research involving quinoline-acrylamide hybrids revealed significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the quinoline structure can enhance biological activity.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)quinoline-4-carbonyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, peptides, and other biomolecules. This reactivity is exploited in proteomics research to study protein modifications and interactions .

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

The following table compares 2-(4-bromophenyl)quinoline-4-carbonyl chloride with structurally related quinoline-4-carbonyl chlorides, highlighting substituent effects on physical and spectral properties:

Compound Name Substituent (Position) Molecular Formula Melting Point (°C) Key Spectral Data (¹H/¹³C NMR δ, ppm) Reactivity Notes
This compound 4-Br (phenyl) C₁₆H₉BrClNO Not reported Not explicitly provided High electrophilicity due to Br
2-(4-Chlorophenyl)quinoline-4-carbonyl chloride (C3) 4-Cl (phenyl) C₁₆H₉Cl₂NO Not reported ¹H NMR (CDCl₃): δ 8.35 (d, J=8.5 Hz, 1H, quinoline-H), 7.65–7.45 (m, aromatic) Similar reactivity to bromo analogue but lower molecular weight
2-(4-Methoxyphenyl)quinoline-4-carbonyl chloride (D6) 4-OCH₃ (phenyl) C₁₇H₁₂ClNO₂ 232 (decomp.) ¹H NMR (CDCl₃): δ 8.30 (d, J=8.4 Hz, 1H), δ 3.90 (s, 3H, -OCH₃) Reduced electrophilicity due to electron-donating OCH₃
2-(3-Bromophenyl)quinoline-4-carbonyl chloride 3-Br (phenyl) C₁₆H₉BrClNO Not reported Not explicitly provided Meta substitution may sterically hinder reactions compared to para
8-Chloro-2-(5-chlorothiophen-2-yl)quinoline-4-carbonyl chloride 8-Cl (quinoline), 5-Cl (thiophene C₁₄H₆Cl₃NOS Not reported LogD (pH 5.5): 3.2 Enhanced lipophilicity due to thiophene and Cl

Key Observations :

  • Electron-withdrawing substituents (e.g., Br, Cl) increase the electrophilicity of the carbonyl group, enhancing reactivity toward nucleophiles.
  • Electron-donating groups (e.g., OCH₃) reduce reactivity but improve solubility in polar solvents .
  • Steric effects : Meta-substituted derivatives (e.g., 3-Br) may exhibit lower reaction rates due to hindered access to the carbonyl group .

Research Findings and Trends

  • Biological Activity : Bromophenyl derivatives exhibit enhanced binding affinity in kinase inhibition studies compared to chloro- or methoxy-substituted analogues, likely due to stronger hydrophobic interactions .
  • Material Science : Bromine’s heavy atom effect makes the compound useful in crystallography and fluorescence quenching studies .

Biological Activity

2-(4-Bromophenyl)quinoline-4-carbonyl chloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-bromobenzoyl chloride with quinoline derivatives. Various synthetic pathways have been explored to optimize yield and purity, often employing techniques such as microwave-assisted synthesis and solvent-free conditions to enhance efficiency.

Anticancer Activity

Recent studies have highlighted the antiproliferative effects of derivatives based on the quinoline structure. For example, a related compound demonstrated significant cytotoxicity against various cancer cell lines, with an IC50 value of 1.87 μM, indicating strong potential for therapeutic applications in oncology .

Mechanisms of Action:

  • Inhibition of EGFR Kinase: Compounds similar to this compound have shown to inhibit epidermal growth factor receptor (EGFR) kinase activity. This inhibition leads to cell cycle arrest and apoptosis in cancer cells, primarily through mitochondrial pathways .
  • Induction of Apoptosis: The compound has been reported to induce apoptosis by upregulating pro-apoptotic factors such as p53 and caspase-9, leading to significant cellular changes that favor programmed cell death .
CompoundIC50 (μM)Mechanism
This compoundTBDEGFR inhibition, Apoptosis induction
Compound 6f1.87EGFR inhibition, G1 phase arrest

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity , particularly against bacterial strains. Studies have shown that related quinoline derivatives function as effective DNA gyrase inhibitors, which are critical for bacterial DNA replication .

Case Study:
A recent investigation into quinoline derivatives demonstrated significant antimicrobial effects against Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 10 ng/mL to 62 ng/mL . This suggests a robust potential for the development of new antimicrobial agents based on this scaffold.

Case Studies and Screening Results

Several studies have reported on the biological screening of quinoline derivatives:

  • Antiproliferative Screening: A series of quinoline derivatives were synthesized and screened for antiproliferative activity against various cancer cell lines. Compound 6f exhibited an IC50 value of 1.87 μM, highlighting its potential as a lead compound for further development .
  • Antimicrobial Screening: The antimicrobial efficacy was evaluated using standard protocols against multiple pathogens. Compounds derived from quinolines showed promising results with MIC values indicating strong antibacterial properties .
  • Cardioprotective Effects: In models of doxorubicin-induced cardiotoxicity, certain quinoline derivatives were found to enhance cell viability significantly, suggesting potential applications in cardioprotection alongside their anticancer properties .

Q & A

Q. What are the optimal synthetic routes for 2-(4-bromophenyl)quinoline-4-carbonyl chloride?

The compound can be synthesized via coupling reactions using palladium catalysts. For example, Suzuki-Miyaura coupling of 4-bromophenylboronic acid with a halogenated quinoline precursor, followed by carbonyl chloride formation using thionyl chloride (SOCl₂) or oxalyl chloride. Key intermediates like 2-(4-bromophenyl)quinoline-4-carboxylic acid are first generated, which are then converted to the acyl chloride under anhydrous conditions .

Q. How can structural characterization be performed for this compound?

  • X-ray crystallography : Use programs like SHELX for refining crystal structures .
  • Spectroscopy : NMR (¹H/¹³C) to confirm aromatic proton environments and substituent positions. IR spectroscopy to validate the carbonyl chloride (C=O stretch ~1750 cm⁻¹) and quinoline backbone .
  • Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ peak at m/z ~348.0 for C₁₆H₁₀BrClNO) .

Q. What safety precautions are critical during handling?

  • Avoid inhalation or skin contact due to reactive acyl chloride groups.
  • Use anhydrous conditions to prevent hydrolysis.
  • Store in sealed containers under inert gas (argon/nitrogen) at 2–8°C. Emergency measures include rinsing eyes with water for 15 minutes and using dry chemical fire extinguishers .

Advanced Research Questions

Q. How can computational methods predict reactivity or electronic properties?

Density functional theory (DFT) calculations, such as those based on the Colle-Salvetti correlation-energy formula, can model electron density distributions and reactive sites. For example, the electron-withdrawing bromophenyl group may direct electrophilic substitution to the quinoline ring’s 3-position .

Q. What mechanistic insights explain unexpected byproducts during synthesis?

Side reactions, such as dimerization or halogen scrambling, may occur under suboptimal Pd catalyst conditions (e.g., ligand-free systems). For instance, reports unexpected cyanoquinoline derivatives when using 4-bromoaniline with methoxybenzoyl chloride, highlighting the need for controlled stoichiometry and ligand selection (e.g., PCy₃) .

Q. How can contradictory spectral data be resolved?

Discrepancies in NMR or IR spectra may arise from solvent effects, tautomerism, or impurities. Cross-validate data with computational predictions (e.g., DFT-calculated chemical shifts) or alternative techniques like X-ray photoelectron spectroscopy (XPS) for bromine environment analysis .

Q. What applications exist in medicinal chemistry?

The compound serves as a precursor for bioactive quinoline derivatives. For example, coupling with amines generates amide derivatives for kinase inhibition studies. demonstrates similar bromophenyl-quinoline hybrids in antimicrobial and anticancer agent development .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.